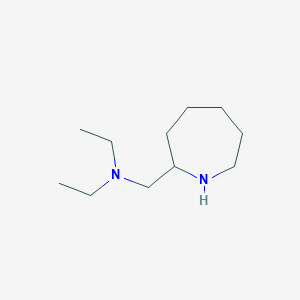

N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE

Description

Significance of Heterocyclic Amines in Organic Chemistry

Heterocyclic amines are organic compounds containing at least one ring in which one or more of the carbon atoms are replaced by a heteroatom, such as nitrogen, oxygen, or sulfur. Nitrogen-containing heterocycles are particularly ubiquitous in nature and are fundamental components of many biologically active molecules, including alkaloids, vitamins, and nucleic acids.

Their significance in organic chemistry stems from their versatile reactivity and their ability to serve as scaffolds for the synthesis of complex molecules. The nitrogen atom can act as a nucleophile or a base, and the ring structure can be functionalized to create a wide array of derivatives with diverse chemical and physical properties. This versatility makes them invaluable in the development of new pharmaceuticals, agrochemicals, and materials.

Research Rationale for Investigating N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE

The rationale for investigating a compound like this compound can be inferred from the known properties of its constituent parts. The azepane ring provides a flexible, seven-membered scaffold that can adopt various conformations, which is often a desirable trait in drug design for optimizing binding to biological targets. The diethylaminomethyl substituent introduces a common pharmacophore that can influence a molecule's polarity, basicity, and ability to engage in hydrogen bonding.

Commercial suppliers suggest its potential as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. This implies that the compound could be used as a starting material to build more complex molecules with potential activity in the central nervous system. However, without specific published research, any detailed rationale remains speculative and based on the general principles of medicinal chemistry.

Overview of Current Research Landscape Pertaining to Azepane Derivatives

The azepane ring system is a prominent feature in a number of biologically active compounds and approved drugs. Research into azepane derivatives is an active field, with studies focusing on their synthesis and incorporation into molecules with a wide range of therapeutic applications. These include potential treatments for cancer, Alzheimer's disease, and various microbial infections.

Recent studies have explored novel synthetic routes to create complex azepane-containing structures, including bicyclic systems, with the aim of discovering new drug candidates. For example, research has shown that certain N-benzylated bicyclic azepanes can act as potent inhibitors of monoamine transporters, suggesting their potential in treating neuropsychiatric disorders. nih.govacs.org This highlights the general interest in the azepane scaffold for neurological drug discovery.

While the broader research on azepane derivatives is vibrant and productive, the specific compound this compound has not been a direct focus of these published studies. Its role, for now, appears to be that of a commercially available, yet scientifically uncharacterized, building block awaiting exploration by the research community. The absence of detailed findings underscores a gap in the current body of scientific knowledge regarding this specific chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

N-(azepan-2-ylmethyl)-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-13(4-2)10-11-8-6-5-7-9-12-11/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUHWOHXDKZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Conformational Analysis of N 2 Azepanylmethyl N Ethylethanamine

Elucidation of the Azepane Ring System: Configurational and Conformational Aspects

The seven-membered azepane ring is the foundational structural motif of N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings such as azepane are significantly more flexible and can adopt a variety of conformations. rsc.orglifechemicals.com The most stable conformations for the azepane ring are generally considered to be from the twist-chair family. nih.gov High-level electronic structure calculations on the parent azepane have identified the twist-chair conformation as the most stable, with the chair conformation often representing a transition state. nih.gov

The presence of a substituent at the C2 position, as in this compound, introduces steric considerations that influence the conformational equilibrium of the azepane ring. The bulky N-(ethylethanamine)methyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. This preference significantly biases the conformational landscape, favoring specific twist-chair conformations where this steric hindrance is minimized. The conformational flexibility, though reduced by the substituent, still allows for a dynamic equilibrium between several low-energy conformations. The relative energies of these conformers are dictated by a delicate balance of torsional strain, van der Waals interactions, and intramolecular hydrogen bonding possibilities.

Stereochemical Considerations in the N-(2-Azepanylmethyl) Moiety

The stereochemistry at the C2 position is intrinsically linked to the conformation of the azepane ring. The orientation of the N-(ethylethanamine)methyl group (pseudo-axial or pseudo-equatorial) will influence the relative stability of the different ring conformations. For a given enantiomer, there will be a preferred set of conformations that accommodate the substituent in a sterically favorable manner. The interplay between the chirality of the substituent and the inherent chirality of the twist-chair conformations of the azepane ring leads to a complex potential energy surface with multiple diastereomeric conformations.

Computational Chemistry and Theoretical Insights into Molecular Geometry

To gain a more quantitative understanding of the structural and energetic properties of this compound, computational chemistry methods serve as powerful tools.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), can provide detailed information about the molecule's electronic structure, optimized geometry, and relative conformational energies. cuny.eduresearchgate.net By performing a conformational search, it is possible to identify the various low-energy conformers and to quantify their relative stabilities. nih.gov

For this compound, DFT calculations would likely confirm that the most stable conformers possess a twist-chair conformation of the azepane ring with the C2-substituent in a pseudo-equatorial orientation. These calculations can also provide precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Theoretical)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (azepane ring) | ~1.47 |

| C-C (azepane ring) | ~1.54 |

| C2-C (exocyclic) | ~1.53 |

| C-N (side chain) | ~1.46 |

| N-C (ethyl groups) | ~1.47 |

| C-C (ethyl groups) | ~1.53 |

| Bond Angles (degrees) | |

| C-N-C (azepane ring) | ~112° |

| N-C-C (azepane ring) | ~114° |

| C-C-C (azepane ring) | ~115° |

| N-C2-C (exocyclic) | ~110° |

| C2-C-N (side chain) | ~111° |

| C-N-C (side chain) | ~110° |

Note: These are estimated values based on typical bond lengths and angles for similar molecules and would be refined by specific quantum chemical calculations.

Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. scielo.br

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of the molecule's conformers, molecular dynamics (MD) simulations can elucidate its dynamic behavior. researchgate.netmdpi.com By simulating the motion of the atoms over time, MD can map out the conformational landscape and the transitions between different conformational states. This approach is particularly valuable for a flexible molecule like this compound, as it can reveal the preferred conformational pathways and the timescales of conformational changes. MD simulations can also provide insights into the role of solvent on the conformational equilibrium.

Prediction of Intermolecular Interactions

The molecular electrostatic potential (MEP) surface, which can be calculated using quantum chemistry methods, is a valuable tool for predicting intermolecular interactions. scielo.br For this compound, the MEP would highlight the electron-rich regions around the two nitrogen atoms, which are potential sites for hydrogen bond acceptance. The N-H proton of the azepane ring would be an electron-deficient region, capable of acting as a hydrogen bond donor. These features are critical for understanding how the molecule might interact with itself or with other molecules in its environment.

Application of Advanced Spectroscopic Methods for Structural Characterization

Experimental verification of the theoretical findings is crucial. Advanced spectroscopic methods provide the necessary tools for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. nih.gov

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of each hydrogen atom. The chemical shifts, coupling constants, and multiplicity of the signals would help to assign the protons and to deduce the connectivity within the molecule. The coupling constants, in particular, are sensitive to the dihedral angles between adjacent protons and can provide valuable information about the conformation of the azepane ring.

2D NMR techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all the proton and carbon signals and in confirming the connectivity of the N-(2-azepanylmethyl) and N-ethylethanamine moieties. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide information about through-space proximity of protons, which is invaluable for determining the three-dimensional structure and the preferred conformation in solution.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. rsc.org The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-N stretching.

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information.

Table 2: Key Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | - Complex multiplets for azepane ring protons. - Distinct signals for the methylene (B1212753) bridge and the two ethyl groups. - A broad signal for the N-H proton of the azepane ring. |

| ¹³C NMR | - Six distinct signals for the azepane ring carbons. - Signals for the methylene bridge carbon and the carbons of the two ethyl groups. |

| IR Spectroscopy (cm⁻¹) | - N-H stretch (~3350) - C-H stretch (aliphatic) (~2850-2960) - C-N stretch (~1000-1250) |

| Mass Spectrometry (m/z) | - Molecular ion peak [M]⁺. - Characteristic fragmentation patterns corresponding to the loss of ethyl groups or cleavage of the azepane ring. |

By combining the insights from computational modeling with the empirical data from advanced spectroscopic methods, a comprehensive and detailed picture of the structural and conformational properties of this compound can be achieved. This integrated approach is essential for understanding the fundamental chemical nature of this complex molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this compound are not widely published, a detailed prediction of its NMR spectra can be formulated based on established chemical shift principles and data from structurally similar compounds, such as N-alkylpiperidines and other substituted azepanes.

The ¹H NMR spectrum is expected to display a series of multiplets corresponding to the various proton environments within the azepane ring and the N,N-diethylaminomethyl substituent. The protons on the carbon adjacent to the two nitrogen atoms (the CH group of the azepanyl ring and the CH₂ group linking the two nitrogens) would likely appear as the most downfield signals among the aliphatic protons, due to the deshielding effect of the electronegative nitrogen atoms. The ethyl groups' protons would present as a characteristic quartet and triplet pattern.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The carbons directly bonded to nitrogen atoms are expected to resonate at lower field (higher ppm values) compared to the other methylene carbons of the azepane ring.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Azepane-CH₂ (ring) | 1.50 - 1.80 | Multiplet |

| Azepane-CH (α to N and side chain) | 2.60 - 2.80 | Multiplet |

| Azepane-CH₂ (α to NH) | 2.80 - 3.00 | Multiplet |

| N-CH₂-N | 2.50 - 2.70 | Multiplet |

| N-CH₂-CH₃ | 2.40 - 2.60 | Quartet |

| N-CH₂-CH₃ | 1.00 - 1.20 | Triplet |

| NH (Azepane) | 1.50 - 2.50 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Azepane-C (α to N and side chain) | 60 - 65 |

| Azepane-C (α to NH) | 45 - 50 |

| Azepane-C (ring) | 25 - 35 |

| N-C-N (exocyclic) | 50 - 55 |

| N-CH₂ (ethyl) | 45 - 50 |

| CH₃ (ethyl) | 10 - 15 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov For this compound, these techniques would reveal the presence of C-H, N-H, C-N, and C-C bonds.

The IR spectrum is anticipated to show strong absorptions corresponding to the stretching and bending vibrations of C-H bonds in the 2850-3000 cm⁻¹ region. A notable feature would be the N-H stretching vibration of the secondary amine in the azepane ring, typically appearing as a moderate-intensity band around 3300-3500 cm⁻¹. C-N stretching vibrations are expected in the fingerprint region, between 1000 and 1300 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The symmetric C-C bond vibrations within the azepane ring and the ethyl groups would be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (medium) | 3300 - 3500 (weak) |

| C-H Stretch (aliphatic) | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| CH₂ Bend | 1450 - 1470 (medium) | 1450 - 1470 (medium) |

| C-N Stretch | 1000 - 1300 (medium-strong) | 1000 - 1300 (medium) |

| C-C Stretch | (weak) | (medium-strong) |

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. savemyexams.com For this compound (molar mass approximately 184.33 g/mol ) chemimpex.com, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 184.

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For the title compound, several α-cleavage pathways are possible. The most favored fragmentation is often the loss of the largest alkyl group attached to the nitrogen.

A primary fragmentation pathway would likely involve the cleavage of the bond between the azepane ring and the methylene bridge, leading to a fragment corresponding to the diethylaminomethyl cation or the azepane ring cation. Another significant fragmentation would be the loss of an ethyl group from the diethylamino moiety.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion |

| 184 | [C₁₁H₂₄N₂]⁺ (Molecular Ion) |

| 169 | [M - CH₃]⁺ |

| 155 | [M - C₂H₅]⁺ |

| 99 | [C₆H₁₃N]⁺ (Azepane ring fragment) |

| 86 | [C₅H₁₂N]⁺ (Diethylaminomethyl fragment) |

| 72 | [C₄H₁₀N]⁺ (Loss of one ethyl group from diethylamine (B46881) moiety) |

X-ray Crystallography for Solid-State Architecture (where applicable for related structures)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Since this compound is a liquid at standard conditions chemimpex.com, single-crystal X-ray diffraction analysis of the compound itself is not feasible. However, the analysis of crystal structures of related solid azepane derivatives can offer valuable insights into the probable bond lengths, bond angles, and conformational preferences of the azepane ring.

Strategic Synthetic Methodologies for N 2 Azepanylmethyl N Ethylethanamine

Comprehensive Analysis of Reductive Amination Pathways for Azepanylmethyl Compounds

Reductive amination is a cornerstone reaction in amine synthesis, offering a highly efficient method for forming carbon-nitrogen bonds. sigmaaldrich.com In the context of synthesizing N-(2-azepanylmethyl)-N-ethylethanamine, this reaction is typically employed to introduce the diethylaminomethyl group onto a pre-existing azepane scaffold. The process involves the reaction of a carbonyl compound, specifically an azepane-2-carbaldehyde intermediate, with diethylamine (B46881) to form an iminium ion, which is then reduced in situ to the target tertiary amine. masterorganicchemistry.comyoutube.com

The success of the reductive amination pathway is critically dependent on the strategic design and availability of suitable precursors. The two primary reactants are the azepane-based aldehyde and the secondary amine.

Azepane Precursor : The key precursor is azepane-2-carbaldehyde . This intermediate is not commonly available commercially and must typically be synthesized. A common route to this aldehyde starts from a more accessible precursor like azepane-2-carboxylic acid or its corresponding ester, ethyl azepane-2-carboxylate . The synthesis sequence involves:

Reduction of the carboxylic acid/ester : The carboxyl group is reduced to a primary alcohol, yielding (azepan-2-yl)methanol . This reduction is often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation of the alcohol : The resulting primary alcohol is then carefully oxidized to the desired aldehyde, azepane-2-carbaldehyde. This step requires mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to prevent over-oxidation to the carboxylic acid.

Amine Precursor : The second precursor is diethylamine . This is a readily available and inexpensive secondary amine that directly provides the N,N-diethyl group required for the final product.

The choice of reducing agent is crucial for the selective reduction of the iminium intermediate in the presence of the starting aldehyde. masterorganicchemistry.com Several reducing agents are commonly used, each with specific advantages regarding reactivity, selectivity, and handling.

Sodium cyanoborohydride (NaBH₃CN) : This is a classic and highly selective reagent for reductive amination. It is mild enough not to reduce the aldehyde or ketone starting material at neutral or slightly acidic pH but is effective at reducing the protonated iminium ion. masterorganicchemistry.com Its primary drawback is its high toxicity and the potential for cyanide contamination in the final product and waste streams.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : This has become the reagent of choice for many reductive amination procedures. It is less toxic than NaBH₃CN and is particularly effective in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). It is sufficiently reactive to reduce the iminium intermediate without requiring acidic conditions.

Sodium borohydride (B1222165) (NaBH₄) : While a powerful reducing agent for carbonyls, NaBH₄ can be used for reductive amination under controlled conditions. Typically, the imine is pre-formed before the addition of NaBH₄. The reaction is often run in protic solvents like methanol.

Optimization of reaction conditions such as pH, solvent, and temperature is essential for maximizing yield and minimizing side products, such as the formation of alcohols from the reduction of the starting aldehyde.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | pH Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Mildly Acidic (pH 5-6) | High selectivity for iminium ions. masterorganicchemistry.com | Highly toxic; potential cyanide contamination. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), THF | Neutral / Aprotic | Non-toxic; effective for a wide range of substrates. masterorganicchemistry.com | Moisture sensitive. |

Cyclization Reactions in the Formation of the Azepane Ring

Several strategies can be employed to synthesize the azepane core, most of which involve the intramolecular cyclization of a linear precursor.

Intramolecular Nucleophilic Substitution : A common and straightforward approach involves the cyclization of a linear amino-halide or amino-sulfonate. For example, a precursor such as 6-amino-1-chlorohexane or N-protected-6-amino-1-hexanol (which is subsequently converted to a tosylate or mesylate) can undergo intramolecular cyclization under basic conditions to form the azepane ring. High-dilution conditions are often necessary to favor the intramolecular reaction over intermolecular polymerization.

Aza-Prins Cyclization : This powerful reaction forms C-C and C-N bonds in a single step to construct nitrogen-containing heterocycles. acs.orgnih.gov The synthesis of azepane rings has been achieved through a silyl (B83357) aza-Prins cyclization, where silyl bis(homoallylic) amines react with aldehydes in the presence of a Lewis acid catalyst like indium(III) chloride (InCl₃) to yield 2,7-disubstituted azepanes. researchgate.net

Ring-Closing Metathesis (RCM) : RCM has become a valuable tool for the synthesis of various ring sizes. A linear precursor containing terminal alkenes and a nitrogen atom, such as an N-protected diallylamine (B93489) derivative with an appropriate tether, can be cyclized using a Grubbs or Hoveyda-Grubbs catalyst to form a dehydroazepane, which can then be hydrogenated to the saturated azepane ring.

Once the azepane ring is formed, it must be functionalized at the 2-position to allow for the introduction of the diethylaminomethyl side chain. The specific functionalization depends on the cyclization strategy used.

If the cyclization yields a precursor like azepane-2-carboxylic acid , the functionalization pathway is clear:

Reduction of the carboxylic acid to (azepan-2-yl)methanol using LiAlH₄.

Oxidation of the alcohol to azepane-2-carbaldehyde using PCC or Swern conditions.

Reductive Amination with diethylamine and a suitable reducing agent (e.g., NaBH(OAc)₃) to yield the final product, this compound.

This sequence provides a reliable and modular approach, separating the challenges of ring formation from the installation of the final side chain.

Exploration of Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity by enabling rapid and uniform heating of the reaction mixture. shd-pub.org.rsijrpr.com

The synthesis of azepane derivatives can benefit significantly from this technology. For instance, intramolecular cyclization reactions that are sluggish under conventional heating can often be completed in minutes instead of hours using microwave irradiation. shd-pub.org.rsresearchgate.net A study on the synthesis of azepine derivatives via nucleophilic aromatic substitution demonstrated a dramatic reduction in reaction time from 24 hours with conventional heating to just 3 hours under microwave conditions at 150 °C. shd-pub.org.rsresearchgate.net

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Azepine Synthesis

| Reaction Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Typically several hours to days (e.g., 24 h) shd-pub.org.rs | Significantly reduced to minutes or a few hours (e.g., 3 h) shd-pub.org.rs |

| Temperature | Often requires high boiling point solvents and prolonged heating | Precise and rapid heating to the target temperature (e.g., 150 °C) researchgate.net |

| Yields | Variable, can be affected by side reactions due to long reaction times | Often improved due to reduced side product formation |

| Energy Efficiency | Lower | Higher, due to direct heating of the reaction mixture |

By integrating microwave assistance into key steps like cyclization and reductive amination, the synthesis of this compound can be made more efficient, rapid, and potentially more environmentally friendly.

Chemo- and Regioselective Synthesis Approaches

The synthesis of this compound fundamentally involves the formation of a carbon-nitrogen bond between the 2-methylazepane (B1295868) moiety and a diethylamine group. Achieving this with high chemo- and regioselectivity is paramount to avoid the formation of unwanted byproducts. A primary and highly effective method for this transformation is reductive amination .

This approach can theoretically proceed via two main pathways:

Starting from Azepane-2-carbaldehyde and Diethylamine: This is a classic reductive amination pathway. The aldehyde first reacts with diethylamine to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ to the desired tertiary amine. The selectivity of this reaction is generally high, as the aldehyde is more reactive towards nucleophilic attack by the amine than any potential self-condensation or other side reactions under controlled conditions. The regioselectivity is inherently controlled by the starting materials, as the new C-N bond is formed exclusively at the carbonyl carbon.

Comparative Analysis of Reductive Amination Reagents:

The choice of reducing agent in the reductive amination of azepane-2-carbaldehyde with diethylamine is critical for the success of the synthesis. Several reagents can be employed, each with its own advantages and disadvantages in terms of selectivity, handling, and reaction conditions.

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Cost-effective, readily available, generally safe to handle. | Can be slow, may require pH control, can sometimes reduce the aldehyde before iminium ion formation. |

| Sodium Triacetoxyborohydride (STAB) | Mild and selective, tolerates a wide range of functional groups, does not require acidic conditions. | More expensive than NaBH₄, moisture-sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at acidic pH where iminium ion formation is favored. | Highly toxic (releases HCN in acidic conditions), requires careful handling and disposal. |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" reducing agent (water is the only byproduct), can be highly selective with the right catalyst (e.g., Pd/C, PtO₂). | Requires specialized high-pressure equipment, potential for catalyst poisoning, may reduce other functional groups. |

For a selective and efficient synthesis of this compound, sodium triacetoxyborohydride is often the reagent of choice in a laboratory setting due to its high selectivity for the iminium ion over the aldehyde, and its operational simplicity. For larger-scale synthesis, catalytic hydrogenation might be preferred for its atom economy and lower waste production, provided the necessary infrastructure is available.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles can be applied to the plausible synthetic routes discussed above.

Key Green Chemistry Principles and Their Application:

Prevention: The best way to prevent waste is to design synthetic routes that generate minimal byproducts. A well-optimized reductive amination has high atom economy and produces little waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation is an excellent example of a high atom economy reaction.

Less Hazardous Chemical Synthesis: The use of toxic reagents like sodium cyanoborohydride should be avoided. Milder reducing agents like STAB or catalytic hydrogenation are preferable. Similarly, less hazardous alkylating agents should be chosen if the alkylation route is pursued.

Safer Solvents and Auxiliaries: The choice of solvent is critical. Solvents like dichloromethane or dichloroethane, which are commonly used in reductive aminations, are hazardous. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), isopropyl acetate, or even water (if the reactants are sufficiently soluble) should be considered.

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Reductive aminations with reagents like STAB can often be run at room temperature. Catalytic hydrogenation may require elevated pressure and temperature, but optimization can minimize energy consumption.

Use of Renewable Feedstocks: While the direct precursors to this compound are not typically derived from renewable feedstocks, the principles of green chemistry encourage the exploration of bio-based starting materials for the synthesis of the azepane ring in the long term.

Reduce Derivatives: Unnecessary derivatization (e.g., the use of protecting groups) should be minimized or avoided, as it adds steps and generates waste. A direct reductive amination is preferable to a multi-step alkylation involving protecting groups.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. Catalytic hydrogenation is a prime example. The development of novel catalysts that can perform the reductive amination under milder conditions would be a significant advancement.

Hypothetical "Green" Synthesis Pathway:

A greener synthesis of this compound could involve the catalytic reductive amination of azepane-2-carbaldehyde with diethylamine using a recyclable heterogeneous catalyst and a green solvent, followed by an environmentally friendly workup and purification procedure.

Scalable Synthesis Development for Research and Industrial Applications

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges and considerations. For this compound, a scalable synthesis would likely favor the reductive amination pathway due to its convergence and higher selectivity.

Key Considerations for Scalable Synthesis:

Cost and Availability of Starting Materials: The cost and reliable supply of azepane-2-carbaldehyde or 2-(aminomethyl)azepane and diethylamine are primary factors.

Process Safety: The hazards associated with the reagents and reaction conditions must be thoroughly assessed. For example, the flammability of solvents and hydrogen gas (if used), and the toxicity of any reagents or byproducts.

Reaction Conditions: The reaction should be robust and reproducible on a large scale. This includes temperature control (exotherms), mixing efficiency, and addition rates of reagents.

Workup and Purification: The workup procedure should be simple and efficient, minimizing the use of extraction solvents. Purification by distillation or crystallization is generally preferred over chromatography on a large scale due to cost and solvent consumption. The formation of salts of the product can be an effective purification strategy.

Waste Management: The environmental impact of the process is a major consideration. The amount and type of waste generated must be minimized, and a plan for its safe disposal or recycling must be in place.

Regulatory Compliance: The synthesis must comply with all relevant chemical manufacturing regulations.

Process Optimization for Scale-up:

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Internal coils, jacketed heating/cooling |

| Reagent Addition | Syringe, dropping funnel | Metering pumps |

| Purification | Flash chromatography | Distillation, crystallization, extraction |

| Process Control | Manual | Automated process control systems (e.g., for temperature, pressure, pH) |

For this compound, a scalable process might involve the batch or continuous flow reductive amination of azepane-2-carbaldehyde. A continuous flow process could offer advantages in terms of safety, heat transfer, and process control. The choice of reducing agent would likely be catalytic hydrogenation due to its cost-effectiveness and low waste profile on an industrial scale.

Chemical Reactivity and Derivatization Chemistry of N 2 Azepanylmethyl N Ethylethanamine

Amine Reactivity: Alkylation Processes and Quaternary Ammonium (B1175870) Salt Formation

The presence of both a secondary and a tertiary amine allows for a range of alkylation reactions. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and thus reactive towards electrophiles like alkyl halides.

Mechanism and Kinetics of Alkylation Reactions

Alkylation of amines typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of reaction is influenced by several factors, including the steric hindrance around the nitrogen atom, the nature of the alkylating agent, and the reaction conditions such as solvent and temperature.

The tertiary amine in N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE is generally more nucleophilic than the secondary amine due to the electron-donating effect of the two ethyl groups. However, it is also more sterically hindered. The secondary amine within the azepane ring is less hindered, which could influence its relative reactivity. The kinetics of alkylation for this specific compound would require experimental determination, but it is expected to follow second-order kinetics, being first order in both the amine and the alkylating agent.

Selective Mono-, Di-, and Trialkylation Strategies

Achieving selective alkylation of this compound presents a synthetic challenge due to the presence of two reactive amine centers.

Monoalkylation: Selective monoalkylation of the secondary amine in the azepane ring could potentially be achieved by using a bulky alkylating agent, which would preferentially react at the less sterically hindered nitrogen. Alternatively, protecting the tertiary amine, for example, by protonation in a controlled pH environment, could direct alkylation to the secondary amine.

Dialkylation: Dialkylation would likely occur at the secondary amine, converting it to a tertiary amine.

Quaternary Ammonium Salt Formation: The tertiary amine can be further alkylated to form a quaternary ammonium salt. researchgate.netnih.govsemanticscholar.orgmdpi.com This reaction, often referred to as quaternization, typically requires a reactive alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The formation of a quaternary ammonium salt at the tertiary amine nitrogen would introduce a permanent positive charge to the molecule. It is also conceivable that exhaustive alkylation could lead to the formation of a di-quaternary ammonium salt, with both nitrogen atoms being quaternized.

Strategies for selective alkylation are crucial in synthetic chemistry to control the formation of the desired product and avoid mixtures of over-alkylated products. nih.govnih.gov

Acylation Reactions Leading to Amide Derivatives

Acylation of the secondary amine in the azepane ring of this compound would lead to the formation of an amide derivative. The tertiary amine is generally unreactive towards acylation under standard conditions.

Reactivity with Acyl Chlorides and Anhydrides

Acyl chlorides and acid anhydrides are common acylating agents that react readily with primary and secondary amines. researchgate.netresearchgate.netchemguide.co.ukorganic-chemistry.org The reaction is typically fast and exothermic. The mechanism involves a nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate).

The reaction of this compound with an acyl chloride would produce an N-substituted amide and hydrogen chloride. askfilo.com The generated HCl would likely be neutralized by the basic tertiary amine of another molecule of the starting material or by the addition of an external base. Similarly, reaction with an acid anhydride (B1165640) would yield the corresponding amide and a carboxylic acid byproduct. researchgate.net

Formation of Substituted Amides

The acylation of the secondary amine in the azepane ring would result in the formation of a substituted amide. The properties of the resulting amide would depend on the nature of the acylating agent used. This derivatization can be used to introduce a wide variety of functional groups into the molecule, thereby modifying its physical and chemical properties.

Interactive Data Table: Theoretical Acylation Reactions

| Acylating Agent | Product | Byproduct |

| Acetyl Chloride | N-(1-acetyl-2-azepanylmethyl)-N-ethylethanamine | HCl |

| Acetic Anhydride | N-(1-acetyl-2-azepanylmethyl)-N-ethylethanamine | Acetic Acid |

| Benzoyl Chloride | N-(1-benzoyl-2-azepanylmethyl)-N-ethylethanamine | HCl |

Nucleophilic Substitution Reactions Involving the Azepane Nitrogen

Reactivity with Electrophiles and Leaving Group Effects

The nitrogen atoms in this compound are nucleophilic and will react with a range of electrophiles. libretexts.orgchemguide.co.uk The tertiary amine is generally more nucleophilic than the secondary amine due to the electron-donating effect of the three alkyl groups attached to it. Consequently, it is expected to be more reactive towards electrophiles.

Alkylation: The reaction with alkyl halides (R-X) is a typical example of the nucleophilic character of the amines. libretexts.org The tertiary amine can be alkylated to form a quaternary ammonium salt. The secondary amine of the azepane ring can also undergo alkylation. The rate of these SN2 reactions is dependent on the nature of the leaving group, with the reactivity order being I > Br > Cl > F.

Acylation: Reaction with acyl chlorides or acid anhydrides will lead to the formation of amides. chemguide.co.uk The secondary amine of the azepane ring will react to form an N-acylated azepane. The tertiary amine is generally unreactive towards acylation under standard conditions.

Reaction with Carbonyls: The secondary amine can react with aldehydes and ketones to form enamines or, under reductive conditions, undergo reductive amination to yield N-substituted azepanes.

Reaction with Protons (Basicity): Both nitrogen atoms can be protonated by acids to form ammonium salts. The tertiary amine is expected to be the more basic site.

The table below summarizes the expected reactivity with various electrophiles.

| Electrophile | Reactive Site | Expected Product |

| Alkyl Halide (R-X) | Tertiary and Secondary Amine | Quaternary Ammonium Salt and N-Alkylazepane |

| Acyl Chloride (RCOCl) | Secondary Amine | N-Acylazepane |

| Aldehyde/Ketone | Secondary Amine | Enamine/N-Substituted Azepane (reductive amination) |

| Proton (H+) | Tertiary and Secondary Amine | Ammonium Salts |

Ring-Opening and Ring-Closing Reactions

The azepane ring is a saturated seven-membered heterocycle and is generally stable. Ring-opening reactions are not common under normal conditions. However, such reactions can be induced under specific circumstances.

One potential pathway for ring-opening could involve the quaternization of the azepane nitrogen with an alkyl halide, followed by a Hofmann elimination or a nucleophilic ring-opening reaction. For instance, after N-alkylation, treatment with a strong base could initiate an elimination reaction, leading to a ring-opened product. Alternatively, intramolecular nucleophilic attack could lead to ring contraction or expansion, though this is less likely for a stable seven-membered ring.

Ring-closing reactions are not applicable to this molecule as it is already a cyclic system.

Functionalization of the Azepane Ring and Alkyl Chains

Functionalization of this compound can be achieved at the azepane ring, the N-ethylethanamine side chain, or the methylene (B1212753) bridge.

Halogenation and Related Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is not applicable to the azepane ring as it is an aliphatic, non-aromatic system. studymind.co.uk Halogenation of the azepane ring and the alkyl chains would likely proceed via a free radical mechanism, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to a mixture of mono- and poly-halogenated products at various positions on the carbon skeleton. The selectivity of this reaction is often low.

Selective Oxidation and Reduction of the Molecular Scaffold

Oxidation: The nitrogen atoms and the α-carbons to the nitrogen atoms are susceptible to oxidation.

N-Oxidation: The tertiary amine can be selectively oxidized to its corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The secondary amine can also be oxidized, but the tertiary amine is generally more susceptible.

Oxidation of α-Carbons: Oxidation of the C-H bonds alpha to the nitrogen atoms can lead to the formation of iminium ions, which can then be trapped by nucleophiles or hydrolyzed to carbonyl compounds. acs.org This can be a route to introduce substituents at the 2-position of the azepane ring or on the ethyl groups of the side chain.

Reduction: The azepane ring and the amine functionalities are already in a reduced state and are generally resistant to further reduction under typical catalytic hydrogenation conditions. Reduction would be relevant if the molecule were to be modified with reducible functional groups (e.g., carbonyls, nitro groups) or if oxidized derivatives (e.g., N-oxides, amides) were to be reduced back to the amines. For instance, an N-acylazepane derivative could be reduced to the corresponding N-alkylazepane using a reducing agent like lithium aluminum hydride (LiAlH4).

The table below outlines potential selective oxidation and reduction reactions.

| Reaction | Reagent | Potential Product |

| N-Oxidation | H₂O₂ or m-CPBA | Tertiary N-oxide |

| α-Carbon Oxidation | e.g., Metal-catalyzed oxidation | Iminium ion intermediates |

| Reduction of N-acyl derivative | LiAlH₄ | N-alkylazepane |

Reaction Pathway Investigations and Mechanistic Studies

As of the current literature, specific mechanistic studies for reactions involving this compound are not available. However, the mechanisms of its reactions can be inferred from the well-established principles of organic chemistry.

Reactions with Electrophiles: The reactions of the amine nitrogens with electrophiles such as alkyl halides are expected to follow an SN2 mechanism, where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group. libretexts.org

Oxidation Reactions: The oxidation of the tertiary amine to an N-oxide with peroxides proceeds through a concerted mechanism where the oxygen atom is transferred from the peroxide to the nitrogen. The oxidation at the α-carbon likely involves the formation of an initial N-oxide or a related species, followed by an elimination step to form an iminium ion. acs.org

Ring-Opening Reactions (Hypothetical): A hypothetical Hofmann elimination-based ring-opening would proceed via an E2 mechanism, requiring an anti-periplanar arrangement of the proton to be abstracted and the quaternary ammonium leaving group.

Further computational and experimental studies would be necessary to fully elucidate the specific reaction pathways and transition states for the reactions of this particular compound.

Applications of N 2 Azepanylmethyl N Ethylethanamine in Advanced Chemical Disciplines

N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE as a Key Building Block in Organic Synthesischemimpex.com

The utility of this compound as a foundational component in organic synthesis is significant. chemimpex.com Its bifunctional nature, possessing both a secondary amine within the azepane ring and a tertiary amine in the side chain, allows for a diverse range of chemical transformations. This dual reactivity is instrumental in the construction of intricate molecular frameworks and in optimizing synthetic pathways.

The structure of this compound provides a versatile scaffold for the assembly of complex molecular architectures. The azepane ring, a seven-membered saturated heterocycle, can adopt various conformations, which can be exploited to introduce stereochemical complexity into target molecules. Synthetic chemists can leverage the reactivity of the amine groups to introduce a wide array of substituents, thereby building larger and more elaborate structures. The diethylaminomethyl side chain can act as a handle for further functionalization or as a directing group in stereoselective reactions. This adaptability makes it a valuable starting material for the synthesis of novel heterocyclic compounds and other complex organic molecules. chemimpex.com

Role in the Development of Specialty Chemicalschemimpex.com

This compound serves as a crucial intermediate in the production of a variety of specialty chemicals. chemimpex.com Its unique chemical properties are harnessed to improve the efficacy and stability of formulations in diverse applications, from agriculture to industrial processes.

In the field of agrochemical research, this compound and its derivatives are explored for their potential as active ingredients or as key components in formulations. chemimpex.com The nitrogen-containing structure is a common feature in many biologically active compounds, and modifications of the azepane and diethylamine (B46881) moieties can lead to the discovery of new herbicides, fungicides, or insecticides. Furthermore, its properties can be utilized to enhance the performance of existing agrochemical products by improving their stability, solubility, and bioavailability. chemimpex.com

Table 1: Potential Roles of this compound in Agrochemicals

| Application Area | Potential Function | Rationale |

| Active Ingredient Synthesis | Precursor to novel pesticides | The heterocyclic amine structure is a common pharmacophore in agrochemicals. |

| Formulation Enhancement | Adjuvant or synergist | May improve solubility, stability, or uptake of the primary active ingredient. |

| Controlled Release Systems | Component of delivery matrix | Can be incorporated into polymer-based systems for gradual release of pesticides. |

The role of this compound as an intermediate extends to various industrial chemical production processes. Its reactivity allows it to be a precursor in the synthesis of a range of specialty chemicals with diverse industrial applications. For instance, diamine structures are known to be effective as corrosion inhibitors, and derivatives of this compound could be developed for this purpose. The ability to undergo various chemical transformations makes it a versatile building block for creating tailored molecules for specific industrial needs.

Integration into Material Science and Polymer Developmentchemimpex.com

The unique structural characteristics of this compound also lend themselves to applications in material science and polymer development. chemimpex.com The presence of reactive amine groups allows for its incorporation into polymer chains, either as a monomer or as a functionalizing agent.

This integration can be used to modify the properties of existing polymers or to create entirely new materials with desired characteristics. For example, its incorporation could enhance the thermal stability, mechanical strength, or adhesive properties of a polymer. The compound's potential to act as a building block for specialty polymers contributes to advancements in areas such as coatings and adhesives. chemimpex.com

Table 2: Potential Applications in Material Science

| Application Area | Potential Role | Anticipated Outcome |

| Polymer Synthesis | Monomer or cross-linking agent | Creation of novel polymers with tailored properties. |

| Surface Modification | Functionalizing agent for surfaces | Improved adhesion, biocompatibility, or other surface properties. |

| Functional Coatings | Additive or key component | Enhanced durability, corrosion resistance, or other functional characteristics. |

| Adhesive Formulations | Component to improve bonding | Increased adhesive strength and performance. |

Utility in Advanced Coatings and Adhesives

Amines are fundamental components in the formulation of various high-performance coatings and adhesives, primarily serving as curing agents for epoxy resins. The reactivity of the amine groups with the epoxide rings of the resin leads to the formation of a durable, cross-linked polymer network. The presence of two amine functionalities in this compound, one secondary and one tertiary, suggests it could function as a co-curing agent or an accelerator in such systems.

The secondary amine group can participate directly in the cross-linking reaction with epoxy groups, contributing to the structural integrity of the cured material. The tertiary amine, on the other hand, can act as a catalyst to accelerate the curing process, a common strategy to reduce curing times and energy requirements. The azepane ring introduces a degree of flexibility and steric hindrance that could influence the final properties of the coating or adhesive, potentially impacting its toughness, adhesion, and chemical resistance. The performance of amine curing agents is typically evaluated based on several parameters, as outlined in the table below.

| Property | Description | Potential Influence of this compound |

| Pot Life | The period during which a mixed resin system remains workable. | The catalytic effect of the tertiary amine could shorten the pot life. |

| Cure Speed | The rate at which the cross-linking reaction proceeds. | The tertiary amine would likely increase the cure speed. |

| Glass Transition Temperature (Tg) | The temperature at which the cured polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | The cyclic structure of the azepane ring could influence chain mobility and thus the Tg. |

| Adhesion | The ability of the coating or adhesive to bond to a substrate. | The polar amine groups can enhance adhesion to various substrates. |

| Chemical Resistance | The ability of the cured material to resist degradation from chemical exposure. | The degree of cross-linking and the chemical nature of the amine influence this property. |

Exploration in Novel Polymer Synthesis

Beyond their role as curing agents, diamines are essential monomers in the synthesis of polyamides and polyurethanes.

Polyamides: The synthesis of polyamides typically involves the condensation reaction between a diamine and a dicarboxylic acid or its derivative. The secondary amine group of this compound could react with diacyl chlorides, for instance, to form amide linkages. The resulting polymer would possess a unique structure with the azepane and ethyl groups as side chains, which would significantly affect its properties, such as solubility, thermal stability, and mechanical strength. The incorporation of such a non-symmetrical diamine could disrupt chain packing and lead to amorphous polyamides with potentially enhanced solubility in common organic solvents.

Polyurethanes: In polyurethane synthesis, diamines can be used as chain extenders in the reaction between a diisocyanate and a polyol. The reaction of the secondary amine with isocyanate groups would form urea (B33335) linkages, which can impart specific properties to the final polyurethane, such as improved thermal stability and hardness. The presence of the tertiary amine group could also have a catalytic effect on the urethane (B1682113) formation reaction.

Strategic Use in Analytical Chemistry as a Reference Standard

In analytical chemistry, reference standards are crucial for the accuracy and reliability of quantitative and qualitative analyses. A well-characterized compound can be used to confirm the identity of an analyte and to determine its concentration.

Method Validation and Quantitative Analysis of Related Compounds

This compound, if available in a highly pure form, could serve as a reference standard for the validation of analytical methods designed to quantify related compounds, such as other aliphatic amines or compounds containing the azepane moiety. Method validation is a critical process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Role of a Reference Standard |

| Accuracy | The closeness of the measured value to the true value. | The reference standard of known purity is used to prepare calibration standards to assess accuracy. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The reference standard is used to prepare samples for repeatability and intermediate precision studies. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The reference standard helps to confirm that the analytical signal is from the analyte of interest and not from impurities or other components. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A series of calibration standards are prepared from the reference standard to establish the linear range of the method. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | The reference standard is used to prepare low-concentration samples to determine the LOD. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The reference standard is used to prepare low-concentration samples to determine the LOQ. |

For instance, a high-performance liquid chromatography (HPLC) method could be developed for the analysis of a synthetic mixture containing this compound and its potential impurities. By using a certified reference standard of the main compound, the concentration of the impurities could be accurately determined.

Development of New Analytical Techniques

The availability of this compound as a reference material could also facilitate the development of new analytical techniques for the characterization of complex amine mixtures. For example, in the development of a new gas chromatography-mass spectrometry (GC-MS) method, the compound could be used to optimize chromatographic conditions and to establish a mass spectral library for the identification of related structures. Its unique fragmentation pattern in mass spectrometry could serve as a diagnostic tool for the identification of compounds containing the 2-(aminomethyl)azepane scaffold.

Future Research Trajectories and Emerging Opportunities for N 2 Azepanylmethyl N Ethylethanamine

Exploration in Supramolecular Chemistry and Host-Guest Interactions

There is currently a lack of specific research exploring the role of N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE in supramolecular chemistry. The principles of host-guest chemistry, which rely on non-covalent interactions to form highly organized structures, are well-established with systems like cyclodextrins and adamantane (B196018) on peptide amphiphiles leading to the formation of superstructures and hydrogels. nih.gov The potential for the azepane ring and the tertiary amine structure of this compound to participate in such interactions as either a host or a guest molecule remains an unexplored area. Future studies could investigate its ability to form inclusion complexes or engage in hydrogen bonding and electrostatic interactions to create novel supramolecular assemblies.

Development of Novel Catalytic Systems Based on the Azepane Core

The development of catalytic systems is a cornerstone of modern chemistry. While the azepane core is present in various molecules, and catalysis involving azepines is a field of study, specific research on leveraging this compound as a ligand or a core component in novel catalytic systems is not present in the current literature. nih.gov The nitrogen atoms in the compound could potentially coordinate with metal centers to form catalysts for various organic transformations. Research in this direction would involve synthesizing metal complexes of this compound and evaluating their catalytic activity and stereoselectivity in reactions such as hydrogenations, cross-couplings, or asymmetric synthesis. The steric and electronic properties of the diethylamino and azepanylmethyl groups would be expected to influence the performance of such potential catalysts.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing and discovery by enabling continuous, controlled, and efficient production of molecules. There are no specific reports on the integration of this compound into such platforms. Its properties as a liquid building block could make it amenable to flow processes. chemimpex.com Future work could focus on developing and optimizing flow-based synthetic routes that utilize this compound, potentially leading to safer, more scalable, and higher-yielding processes for producing its derivatives.

Application in High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) is a critical tool in drug discovery and materials science for rapidly testing large libraries of compounds. nih.gov Although this compound is used as a building block for creating more complex molecules for pharmaceutical development, its specific application as a foundational scaffold in large-scale HTS campaigns is not documented. chemimpex.com Its structure could serve as a starting point for generating diverse chemical libraries for screening against various biological targets or for identifying new functional materials.

Unexplored Reactivity and Derivatization for Functional Material Design

The reactivity of this compound offers numerous possibilities for derivatization to create novel functional materials. Derivatization is a common strategy to enhance the properties of molecules for specific applications. nih.govresearchgate.net The secondary amine within the azepane ring and the tertiary amine in the side chain present distinct sites for chemical modification. wikipedia.orgresearchgate.net For instance, these amine groups could be functionalized to introduce polymerizable groups, leading to the creation of new polymers with unique thermal or mechanical properties. Furthermore, derivatization could be used to attach chromophores, fluorophores, or other functional moieties to design materials for optical or electronic applications. To date, a systematic exploration of the derivatization of this compound specifically for functional material design has not been reported.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing N-(2-azepanylmethyl)-N-ethylethanamine with high purity?

- Answer : Synthesis can be optimized using orthogonal experimental design, which systematically evaluates variables such as reaction time, temperature, and catalyst concentration. For example, single-factor experiments followed by orthogonal array testing (e.g., L9 orthogonal matrix) can identify optimal conditions. This approach minimizes impurities and maximizes yield, as demonstrated in analogous amine synthesis workflows .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Structural validation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., amine stretches).

These methods align with protocols used for structurally similar compounds like fentanyl analogs .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Answer : High-performance liquid chromatography (HPLC) coupled with UV detection (λmax ~255 nm) or liquid chromatography-mass spectrometry (LC-MS) provides high sensitivity and specificity. Calibration curves using certified reference standards (e.g., ≥98% purity) ensure accuracy, as applied in forensic analyses of related amines .

Q. What factors influence the stability of this compound under storage conditions?

- Answer : Stability is temperature-dependent. Storage at -20°C in airtight containers minimizes degradation, with ≥5-year stability observed for structurally similar compounds. Regular purity checks via HPLC are recommended to monitor decomposition products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data for this compound across studies?

- Answer : Contradictions may arise from variability in assay conditions (e.g., cell lines, solvent systems). A meta-analysis framework integrating mixed-methods approaches (qualitative and quantitative) can reconcile differences. For example, cross-validating in vitro receptor binding assays with in silico molecular docking studies clarifies mechanistic inconsistencies .

Q. What experimental models are appropriate for assessing the neuropharmacological effects of this compound?

- Answer : Glioblastoma cell lines (e.g., U87-MG) used in neuro-oncology research provide a robust model for studying neuroactivity. Concomitant use of radiotherapy and temozolomide in such models, as described in clinical trials, can elucidate synergistic or antagonistic effects .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing impurities?

- Answer : Scale-up requires balancing stoichiometry and heat transfer. Continuous flow reactors improve reproducibility, while fractional distillation or recrystallization removes byproducts. Process Analytical Technology (PAT) tools, such as real-time HPLC monitoring, ensure quality control, as applied in industrial amine synthesis .

Q. What mechanistic approaches are recommended to study the degradation pathways of this compound?

- Answer : Accelerated stability studies under stress conditions (e.g., heat, light, pH extremes) identify degradation intermediates. Gas chromatography-mass spectrometry (GC-MS) and density functional theory (DFT) simulations predict decomposition mechanisms, as validated for thermally labile amines .

Safety and Compliance Considerations

- Handling Protocols : Use PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or dermal contact. Follow guidelines for hazardous waste disposal, including segregation and professional waste management .

- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., MTT tests on HEK293 cells) before in vivo studies to assess baseline safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.